molecular formula C12H15NO3 B112115 tert-Butyl (3-formylphenyl)carbamate CAS No. 176980-36-2

tert-Butyl (3-formylphenyl)carbamate

Cat. No.: B112115
CAS No.: 176980-36-2
M. Wt: 221.25 g/mol
InChI Key: JEUBPGIHGQWLAJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-formylphenyl)carbamate: is an organic compound with the molecular formula C12H15NO3. It is commonly used in organic synthesis and research due to its unique chemical properties. The compound is characterized by the presence of a tert-butyl group, a formyl group, and a carbamate group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (3-formylphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with 3-formylphenyl isocyanate under controlled conditions. Another method includes the use of di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate, which undergoes Curtius rearrangement to form the desired carbamate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-formylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: 3-carboxyphenyl carbamate.

    Reduction: 3-hydroxymethylphenyl carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3-formylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3-formylphenyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The formyl group can undergo further chemical transformations, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison: tert-Butyl (3-formylphenyl)carbamate is unique due to the presence of both a formyl group and a carbamate group on the phenyl ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(3-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUBPGIHGQWLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587637
Record name tert-Butyl (3-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176980-36-2
Record name tert-Butyl (3-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BOC-Amino)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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